molecular formula C29H42N2O21 B12086364 Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP

Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP

Cat. No.: B12086364
M. Wt: 754.6 g/mol
InChI Key: DBAYUELCHMANGW-UHFFFAOYSA-N
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Description

Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP, also known as 4-Nitrophenyl O-(N-acetyl-alpha-neuraminosyl)-(2-3)-beta-D-galactopyranosyl-(1-4)-beta-D-glucopyranoside, is a synthetic sialylated oligosaccharide. This compound is often used in biochemical research to study the interactions between sialic acids and other biomolecules, particularly in the context of viral recognition and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP typically involves the stepwise assembly of the oligosaccharide chain. The process begins with the protection of hydroxyl groups on the monosaccharide units, followed by glycosylation reactions to form the desired glycosidic linkages. The final step involves the deprotection of the hydroxyl groups and the attachment of the 4-nitrophenyl group.

Industrial Production Methods

Industrial production of this compound is generally carried out using automated glycan assembly techniques. These methods allow for the efficient and scalable synthesis of complex oligosaccharides with high purity and yield. The use of solid-phase synthesis and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.

    Biology: Employed in the investigation of cell surface interactions, particularly those involving sialic acids and their role in cell signaling and recognition.

    Medicine: Utilized in the development of antiviral drugs by studying the interactions between viral proteins and sialylated receptors on host cells.

    Industry: Applied in the production of glycan-based therapeutics and diagnostics, as well as in the development of biosensors for detecting specific biomolecules.

Mechanism of Action

The mechanism of action of Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP involves its interaction with specific molecular targets, such as viral proteins or cell surface receptors. The compound’s sialic acid moiety can bind to sialic acid-binding lectins or viral hemagglutinins, thereby inhibiting viral entry into host cells or modulating cell signaling pathways. These interactions are mediated by the specific glycosidic linkages and the overall structure of the oligosaccharide.

Comparison with Similar Compounds

Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP can be compared with other sialylated oligosaccharides, such as:

    Neu5Acalpha(2-6)Galbeta(1-4)Glc-beta-pNP: This compound has a different glycosidic linkage, which can affect its binding affinity and specificity for certain receptors.

    Neu5Acalpha(2-3)Galbeta(1-3)GlcNAc-beta-pNP: The presence of N-acetylglucosamine (GlcNAc) instead of glucose (Glc) can alter the compound’s biological activity and interactions.

    Neu5Acalpha(2-3)Galbeta(1-4)GlcNAc-beta-pNP: Similar to the previous compound, but with a different glycosidic linkage, leading to variations in its properties and applications.

This compound is unique due to its specific glycosidic linkages and the presence of the 4-nitrophenyl group, which can be used as a chromogenic or fluorogenic label in various assays.

Properties

Molecular Formula

C29H42N2O21

Molecular Weight

754.6 g/mol

IUPAC Name

5-acetamido-2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C29H42N2O21/c1-10(35)30-17-13(36)6-29(28(43)44,51-24(17)18(38)14(37)7-32)52-25-19(39)15(8-33)48-27(22(25)42)50-23-16(9-34)49-26(21(41)20(23)40)47-12-4-2-11(3-5-12)31(45)46/h2-5,13-27,32-34,36-42H,6-9H2,1H3,(H,30,35)(H,43,44)

InChI Key

DBAYUELCHMANGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O

Origin of Product

United States

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